molecular formula C11H13NO5 B1352600 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester CAS No. 139123-56-1

2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester

Cat. No. B1352600
M. Wt: 239.22 g/mol
InChI Key: ZCDHDTQWOJRFFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) involves a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material . N-bromosuccinimide (NBS) is used as the brominating reagent, and azobisisobutyronitrile (AIBN) is used as an initiator . The bromination reaction of MPE is a typical reaction initiated by free radicals .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom.


Chemical Reactions Analysis

The bromination reaction of MPE is a key step in the synthesis of imidazolinones . NBS is used as a brominating reagent for bromination of the methyl group on the pyridine ring . The selectivity of the bromination reaction is currently only about 50% .

Scientific Research Applications

Conversion of Biomass to Value-Added Chemicals

The transformation of plant biomass into furan derivatives, including 2,3-Pyridinedicarboxylic acid derivatives, is pivotal for sustainable chemical production. These derivatives serve as alternative feedstocks, potentially replacing oil, natural gas, and coal in the chemical industry. The emphasis is on the synthesis of monomers and polymers, porous carbon materials, engine fuels, and pharmaceuticals, highlighting the versatility and sustainability of biomass-derived chemicals (Chernyshev, Kravchenko, & Ananikov, 2017).

Biotechnological Production of Lactic Acid Derivatives

Lactic acid, derived from biomass, is highlighted for its potential in green chemistry as a precursor for various chemicals, including pyruvic acid, acrylic acid, and lactate esters. This illustrates the broader scope of biomass utilization beyond traditional applications, emphasizing the role of biotechnological routes in the production of environmentally friendly chemical derivatives (Gao, Ma, & Xu, 2011).

Synthesis and Applications of Xylan Derivatives

The chemical modification of xylan to produce biopolymer ethers and esters with specific properties is another application area. These modifications enhance the functionality and application potential of xylan in various industries, including drug delivery and as additives in the paper industry. This research underscores the importance of biomass-derived materials in developing new functional materials with diverse applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Development of Ester Products from Phytogenic Substrates

The alkoxycarbonylation of unsaturated phytogenic substrates for ester synthesis presents a method to use renewable resources for the production of industrial chemicals. This approach is significant for creating sustainable and environmentally friendly processes in the chemical industry, highlighting the role of solid catalysts in enhancing process efficiency and selectivity (Sevostyanova & Batashev, 2023).

properties

IUPAC Name

dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-15-6-7-4-8(10(13)16-2)9(12-5-7)11(14)17-3/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDHDTQWOJRFFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(N=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455108
Record name 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester

CAS RN

139123-56-1
Record name 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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